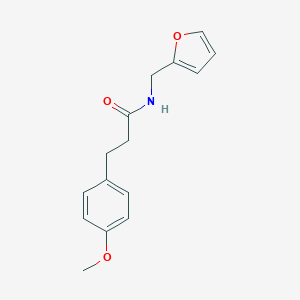![molecular formula C12H13N3O2S B262845 N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and improve wound healing. It has also been shown to exhibit potent antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is its potent antibacterial and antifungal activities. This makes it a valuable tool for researchers studying the mechanisms of bacterial and fungal infections. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One area of interest is the development of new antibiotics and antifungal agents based on the structure of this compound. Another area of interest is the study of its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases. Finally, further investigation into the mechanism of action of this compound may provide valuable insights into the biology of bacterial and fungal infections.
Synthesis Methods
The synthesis of N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with benzyl bromide and chloroacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antibacterial and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
properties
Product Name |
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
|---|---|
Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N3O2S/c1-9-14-15-12(17-9)18-8-11(16)13-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |
InChI Key |
BYGHFOQNMZBZIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)









![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)